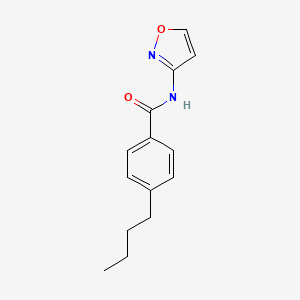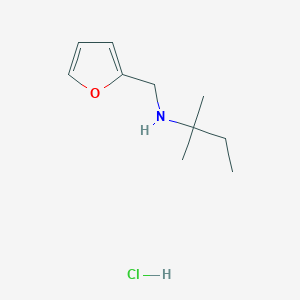![molecular formula C12H12Cl2N4O2 B4571563 4-[4-(2,4-dichlorophenoxy)butanoyl]-4H-1,2,4-triazol-3-amine](/img/structure/B4571563.png)
4-[4-(2,4-dichlorophenoxy)butanoyl]-4H-1,2,4-triazol-3-amine
Vue d'ensemble
Description
4-[4-(2,4-dichlorophenoxy)butanoyl]-4H-1,2,4-triazol-3-amine is a useful research compound. Its molecular formula is C12H12Cl2N4O2 and its molecular weight is 315.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.0337310 g/mol and the complexity rating of the compound is 335. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
The synthesis of novel triazole derivatives has been explored for their potential antimicrobial activities. For instance, Bektaş et al. (2010) synthesized new 1,2,4-triazole derivatives through the reaction of various ester ethoxycarbonylhydrazones with primary amines. These compounds showed significant antimicrobial activities against tested microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2010).
Corrosion Inhibition
The application of triazole derivatives in corrosion protection has been investigated. Bentiss et al. (2007) studied the efficiency of various 4H-triazole derivatives in inhibiting corrosion and dissolution of mild steel in hydrochloric acid solution. Their findings suggest that these compounds are effective corrosion inhibitors, with the efficiency dependent on the type and nature of substituents in the inhibitor molecule. This research demonstrates the potential use of triazole derivatives in protecting metals from corrosion (Bentiss et al., 2007).
Antifungal Activity
The antifungal activity of N-substituted [2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)]propylamines has been explored by Arnoldi et al. (2007). Their study synthesized and tested various compounds for fungicidal activity against plant pathogenic fungi. Some compounds exhibited good in vitro activity, suggesting their utility in developing new antifungal agents (Arnoldi et al., 2007).
Synthetic Methodologies
In the realm of synthetic chemistry, new methods for synthesizing triazole derivatives have been developed. For example, Bai et al. (2015) introduced an aerobic oxidative cycloaddition of α-chlorotosylhydrazones with arylamines to construct 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazoles under metal-free and azide-free conditions. This innovative approach offers a versatile pathway for synthesizing triazole derivatives, highlighting the importance of developing new synthetic methodologies for advancing scientific research (Bai et al., 2015).
Propriétés
IUPAC Name |
1-(3-amino-1,2,4-triazol-4-yl)-4-(2,4-dichlorophenoxy)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N4O2/c13-8-3-4-10(9(14)6-8)20-5-1-2-11(19)18-7-16-17-12(18)15/h3-4,6-7H,1-2,5H2,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQSDQFDPQKLLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)N2C=NN=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-({[(4-METHOXY-3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE](/img/structure/B4571509.png)
![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4571511.png)
![N-(5-CHLORO-2-PYRIDINYL)-2-[(4-ETHYL-5-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B4571515.png)
![1,5-DIMETHYL-1H-PYRAZOL-4-YL {4-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO} SULFONE](/img/structure/B4571522.png)
![N-[4-(N-{[(4-chlorophenyl)amino]carbonothioyl}ethanehydrazonoyl)phenyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4571529.png)
![2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(2,3-DIMETHYLCYCLOHEXYL)ACETAMIDE](/img/structure/B4571537.png)
![2-[[2-(Trifluoromethyl)quinazolin-4-yl]amino]ethanol](/img/structure/B4571538.png)
![3-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4571545.png)
![2-methyl-1-(2-oxo-2-phenylethyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4571551.png)


![(5E)-1-(3-bromophenyl)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4571568.png)
![N-[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]-4-BROMO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4571577.png)

